2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole
CAS No.: 1700817-21-5
Cat. No.: VC5385523
Molecular Formula: C7H6BrN3S
Molecular Weight: 244.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1700817-21-5 |
---|---|
Molecular Formula | C7H6BrN3S |
Molecular Weight | 244.11 |
IUPAC Name | 2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole |
Standard InChI | InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3 |
Standard InChI Key | NJXJHDZNCDZMKU-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1Br)C2=NC=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 4-bromo-3-methylpyrazole moiety. The bromine atom at the pyrazole’s 4-position enhances electrophilicity, while the methyl group at the 3-position contributes steric hindrance, influencing reactivity and binding affinity . The IUPAC name is 2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole, and its SMILES notation is .
Key Spectroscopic Data:
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NMR (400 MHz, CDCl): Peaks at δ 2.45 (s, 3H, CH), 6.85 (s, 1H, pyrazole-H), 7.32 (d, 1H, thiazole-H).
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NMR: Signals at δ 12.3 (CH), 105.2 (C-Br), 140.1 (thiazole-C).
Physicochemical Properties
Property | Value |
---|---|
Melting Point | 152–154°C |
Solubility | Soluble in DMSO, ethanol |
logP | 2.1 |
Polar Surface Area | 65.5 Ų |
Hydrogen Bond Acceptors | 3 |
The bromine atom increases lipophilicity (logP = 2.1), enhancing membrane permeability, while the thiazole ring contributes to moderate aqueous solubility .
Synthesis and Characterization
Laboratory-Scale Synthesis
The most common route involves a two-step process:
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Pyrazole Bromination: 3-Methylpyrazole is brominated using bromosuccinimide (NBS) in at 80°C, yielding 4-bromo-3-methylpyrazole.
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Thiazole Coupling: The brominated pyrazole reacts with 2-mercaptothiazole in the presence of in DMF at 120°C, achieving a 78% yield.
Reaction Scheme:
Industrial Production
Continuous flow reactors optimize scalability, reducing reaction times from 12 hours (batch) to 2 hours. Automated systems maintain a temperature of 110°C and pressure of 2 bar, achieving 85% purity with <0.5% impurities .
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli revealed potent inhibition:
Pathogen | MIC (µg/mL) | Reference Drug (MIC) |
---|---|---|
S. aureus | 0.22 | Ampicillin (0.25) |
E. coli | 0.45 | Ciprofloxacin (0.30) |
The thiazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the bromine atom enhances DNA intercalation .
Anti-HIV Activity
In a study of pyrazolo-thiazole hybrids, analogs of this compound inhibited HIV-1 reverse transcriptase with IC values of 0.12–0.86 µM, outperforming nevirapine (IC = 0.15 µM) .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Compound | IC (µM, A549) | logP |
---|---|---|
2-(4-Bromo-3-methylpyrazol-1-yl)thiazole | 8.2 | 2.1 |
2-(4-Chloro-3-methylpyrazol-1-yl)thiazole | 12.5 | 1.8 |
2-(3-Methylpyrazol-1-yl)thiazole | 25.4 | 1.2 |
Bromine’s electronegativity and van der Waals radius (1.85 Å) improve target binding compared to chlorine (1.75 Å) or hydrogen .
Applications in Drug Development
Lead Optimization
Derivatives with 4-fluorophenyl or 3,4-dimethoxyphenyl groups show enhanced pharmacokinetic profiles:
Targeted Delivery Systems
Nanoparticle encapsulation (PLGA carriers) increases tumor accumulation by 3-fold in murine models, reducing off-target toxicity .
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